molecular formula C₆H₁₁DO₆ B1146262 D-[3-2H]Glucose CAS No. 51517-59-0

D-[3-2H]Glucose

Cat. No. B1146262
CAS RN: 51517-59-0
M. Wt: 181.16
InChI Key:
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Description

D-[3-2H]Glucose, also known as labelled D-Glucose, is a simple sugar present in plants . It is a monosaccharide that can exist in an open chain or cyclic conformation if in solution . It plays a vital role in photosynthesis and fuels the energy required for cellular respiration .


Synthesis Analysis

D-Glucose is used in various metabolic processes including enzymic synthesis of cyclohexyl-α and β-D-glucosides . It can also be used as a diagnostic tool in the detection of type 2 diabetes mellitus and potentially Huntington’s disease through the analysis of blood-glucose in type 1 diabetes mellitus . The production of 1-azido-β-D-glucose has been reported via enzyme catalysis .


Molecular Structure Analysis

The structural formula of D-Glucose is C6H12O6 . D-Glucose can exist in an open-chain form as well as cyclic forms . The glucose molecule can form into other configurations, but this structure - a ring or chair form - is the most stable and therefore most common in biological systems .


Chemical Reactions Analysis

Glucose oxidase is used in the production of D-gluconic acid, which is a reactant of undoubtable interest in different industrial areas . The enzyme has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .


Physical And Chemical Properties Analysis

Glucose is a white crystalline monosaccharide sugar . It has a sweet taste, melting point of 1460℃ - 1500℃, and a density of 1.5620 g at 180℃ . It is soluble in water and acetic acid .

Scientific Research Applications

Production of D-Gluconic Acid

D-[3-2H]Glucose is used in the production of D-gluconic acid, which is a reactant of interest in different industrial areas . The enzyme glucose oxidase has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .

Study of Enzyme-Inactivating Reagents

The study of enzyme-inactivating reagents is another application of D-[3-2H]Glucose. One of the main topics in this field is the problem of the generated side product, hydrogen peroxide, as it is an enzyme-inactivating reagent .

Use in Cascade Reactions

D-[3-2H]Glucose is involved in a wide range of cascade reactions. Some studies propose the addition of hydrogen peroxide to this co-immobilized enzyme system to produce oxygen in situ .

4. Production of Gluconic Acid from Polymeric Substrates Other cascade reactions directed toward the production of gluconic acid from polymeric substrates will be presented; these will mainly involve the transformation of polysaccharides (amylases, cellulases, etc.) .

Vitamin D Supplementation

Clinical research results of vitamin D supplementation in the improvement of prediabetes remain controversial. Some studies have applied vitamin D intervention alone, while others have provided vitamin D and calcium co-supplementation .

Gold Nanoparticle Formation

D-glucose is used as a reducing agent due to its oxidation to gluconic acid by sodium hydroxide (NaOH), resulting in the formation of gold nanoparticles (AuNPs). Based on this mechanism, AuNP-based colorimetric detection in conjunction with loop-mediated isothermal amplification (LAMP) has been developed for accurately identifying infectious bacteria .

Mechanism of Action

Target of Action

D-[3-2H]Glucose, also known as D-Glucose, is a simple sugar (monosaccharide) that acts as an essential energy source for many organisms . The primary targets of D-Glucose are the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) , which play predominant roles in the intestinal transport of glucose into the circulation .

Mode of Action

D-Glucose interacts with its targets, SGLT1 and GLUT2, to facilitate the transport of glucose into the cells. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane . The total aerobic metabolism of glucose can produce up to 36 ATP molecules.

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most significant of which is glycolysis . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy used to form the high-energy molecules adenosine triphosphate (ATP) and reduced nicotinamide adenine dinucleotide (NADH) . D-Glucose is also involved in the gluconeogenesis pathway .

Pharmacokinetics

It’s known that glucose is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Result of Action

The result of D-Glucose’s action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . Glucose can also act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose can be influenced by various environmental factors. For instance, the synthesis of gold nanoparticles (AuNPs) for colorimetric detection of foodborne pathogens has been achieved using D-Glucose in an alkaline environment . This indicates that the pH of the environment can influence the action and efficacy of D-Glucose.

Safety and Hazards

When handling D-Glucose, it is advised to wear personal protective equipment and use only in well-ventilated areas . It is also recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Deuterium Metabolic Imaging (DMI), a robust, simple, and versatile MR spectroscopic imaging tool, demonstrates promise in tumor diagnosis and treatment efficacy assessment . DMI offers invaluable insights into tumor biology, treatment responses, and prognostic outcomes .

properties

IUPAC Name

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-CUCXIZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[3-2H]Glucose

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